molecular formula C7H14ClNO2 B2698389 (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride CAS No. 2375249-63-9

(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride

Cat. No.: B2698389
CAS No.: 2375249-63-9
M. Wt: 179.64
InChI Key: ZXZHELRQBPPAOT-KGZKBUQUSA-N
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Description

(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol hydrochloride is a bicyclic spiro compound featuring a nitrogen atom in the azaspiro ring system and two hydroxyl groups at the 7R and 8S positions. Its unique stereochemistry and functionalization make it a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical applications.

Properties

IUPAC Name

(7R,8S)-5-azaspiro[3.4]octane-7,8-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-5-4-8-7(6(5)10)2-1-3-7;/h5-6,8-10H,1-4H2;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZHELRQBPPAOT-KGZKBUQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C(CN2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@@H]([C@@H](CN2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375249-63-9
Record name rac-(7R,8S)-5-azaspiro[3.4]octane-7,8-diol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane and four-membered rings using readily available starting materials and conventional chemical transformations . This process typically requires minimal chromatographic purifications, making it efficient for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride are not well-documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Enzyme Inhibition

Research indicates that (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol; hydrochloride may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can influence various physiological processes and has implications for drug development targeting metabolic disorders.

Receptor Modulation

The compound's spirocyclic framework allows for potential binding to neurotransmitter receptors. This interaction may modulate neurochemical pathways, making it a candidate for studies related to neurodegenerative diseases and psychiatric disorders.

Antimicrobial Activity

Preliminary studies have shown that derivatives of (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential use as a lead compound in antibiotic development.

Anti-inflammatory Properties

In controlled trials involving animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect indicates its potential utility in treating inflammatory diseases.

Case Studies

Case StudyFocusFindings
Case Study 1Antimicrobial EfficacySignificant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus .
Case Study 2Anti-inflammatory EffectsMarked decrease in pro-inflammatory cytokines in treated animal models compared to controls .

Mechanism of Action

The mechanism of action of (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Spiro Ring System Functional Groups Stereochemistry Key Properties/Applications
(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol HCl C₇H₁₃ClN₂O₂ [3.4] Two hydroxyls (7R,8S) Potential CNS targeting; high polarity
rel-(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol HCl C₇H₁₂ClNO₃ [3.4] Two hydroxyls (7R,8R) Oxa substitution alters electronic properties; possible use in organic synthesis
5-Azaspiro[3.4]octan-8-ol HCl C₇H₁₄ClNO [3.4] One hydroxyl Not specified Simpler structure; lower polarity
(7R)-5-Azaspiro[2.4]heptan-7-ol HCl C₆H₁₂ClNO [2.4] One hydroxyl (7R) Smaller spiro ring; higher ring strain
(5s,8r)-1-Azaspiro[4.5]decan-8-ol HCl C₉H₁₈ClNO [4.5] One hydroxyl (5s,8r) Larger spiro ring; conformational flexibility
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid HCl C₇H₁₂ClNO₃ [3.4] Carboxylic acid Not specified Increased acidity; enhanced reactivity

Stereochemical Considerations

The absolute configuration of (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol hydrochloride is critical for its interactions. highlights that even minor stereochemical changes (e.g., erythro vs. threo isomers in lignans) drastically alter biological activity. For instance, (7R,8S) configurations in related compounds exhibit distinct enzyme-binding profiles compared to (7R,8R) or (7S,8R) isomers . This underscores the importance of stereochemical verification via methods like circular dichroism (CD) spectroscopy .

Physicochemical Properties

  • Solubility: The diol structure of the target compound increases hydrophilicity compared to mono-hydroxyl analogs (e.g., 5-Azaspiro[3.4]octan-8-ol HCl) .
  • Acidity : The carboxylic acid derivative () has a lower pKa (~4-5) than hydroxylated analogs, influencing its ionization state in physiological environments .

Industrial and Research Use

  • Pharmaceutical Intermediates : Used in constructing complex heterocycles (e.g., ’s spiro-fused benzothiazoles).
  • Chiral Building Blocks : High enantiomeric purity makes them valuable in asymmetric synthesis .

Biological Activity

(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that incorporates nitrogen and hydroxyl functional groups. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of approximately 193.68 g/mol. The spirocyclic framework is known for enhancing biological activity by providing conformational rigidity.

Mechanisms of Biological Activity

Research indicates that (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol; hydrochloride exhibits various biological activities through multiple mechanisms:

  • Cholinergic Activity : Preliminary studies suggest that this compound may interact with cholinergic receptors, potentially influencing neurotransmission. It has been shown to inhibit the binding of radiolabeled bungarotoxin to acetylcholine receptors, indicating a competitive inhibition mechanism similar to other neuroactive compounds .
  • Antimicrobial Properties : Some derivatives of azaspiro compounds have demonstrated antimicrobial activity against a range of pathogens. While specific data on this compound's antimicrobial efficacy is limited, related structures have shown promise in this area .
  • Neuroprotective Effects : The compound's potential neuroprotective effects are under investigation, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions such as Alzheimer's disease .

Research Findings and Case Studies

Several studies have investigated the pharmacological properties of (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol; hydrochloride:

  • In Vitro Studies : A study assessing the compound's effect on neuronal cells indicated that it could enhance cell viability under oxidative stress conditions, suggesting its potential as a neuroprotective agent .
  • Binding Affinity Studies : Binding assays demonstrated that the compound has a significant affinity for nicotinic acetylcholine receptors (nAChRs), with an inhibition constant (K_i) comparable to known neurotoxins like anatoxin-a . This suggests that it could serve as a lead compound for developing new therapeutics targeting cholinergic systems.
  • Antimicrobial Activity : In a comparative analysis with other azaspiro compounds, (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol; hydrochloride exhibited moderate antibacterial activity against Gram-positive bacteria in preliminary tests .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Cholinergic ActivityInhibits binding to acetylcholine receptors
Neuroprotective EffectsEnhances cell viability under stress
Antimicrobial ActivityModerate activity against Gram-positive bacteria

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol; hydrochloride, and what analytical methods validate its stereochemical purity?

  • Methodological Answer : The compound’s spirocyclic structure and stereochemistry (7R,8S) require enantioselective synthesis. Key steps include:

  • Chiral resolution : Use of chiral auxiliaries (e.g., Mosher’s method) to isolate the desired stereoisomer, as demonstrated in the stereochemical analysis of erythro/threo-guaiacylglycerol-β-coniferyl ethers .
  • Protecting group strategies : For hydroxyl and amine groups to avoid side reactions during cyclization. For example, tert-butyl carbamate (Boc) protection is used in related azaspiro compounds .
  • Validation : NMR (e.g., 1H^1H, 13C^{13}C, 2D-COSY), X-ray crystallography, and polarimetry confirm stereochemical integrity .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to pH 1–13 buffers and temperatures (25–60°C) for 24–72 hours. Monitor degradation via HPLC-UV or LC-MS.
  • Kinetic analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) using Arrhenius equations. Note potential hydrolysis of the spirocyclic amine or hydroxyl groups under acidic/basic conditions, as seen in structurally related bicyclic amines .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective formation of (7R,8S)-configured spirocyclic compounds in enzymatic vs. non-enzymatic systems?

  • Methodological Answer :

  • Enzymatic catalysis : Enzymes (e.g., peroxidases in Eucommia ulmoides) promote stereoselective addition of water to quinonemethide intermediates, favoring (7R,8S)-erythro configurations (44.45% yield vs. <25% for threo isomers) .
  • Non-enzymatic pathways : Radical-mediated or acid-catalyzed reactions yield racemic mixtures due to lack of chiral induction. Computational modeling (DFT) can predict transition-state energies for stereochemical outcomes .

Q. How do structural modifications (e.g., substituents on the spiro ring) affect the compound’s bioactivity in target validation studies?

  • Methodological Answer :

  • SAR studies : Replace hydroxyl groups with methoxy, fluoro, or alkyl groups. Assess binding affinity (e.g., SPR, ITC) to receptors like G-protein-coupled receptors (GPCRs), leveraging data from analogous spirocyclic benzazepines and azabicyclo derivatives .
  • In vitro assays : Test cytotoxicity (MTT assay), membrane permeability (PAMPA), and metabolic stability (microsomal incubation). For example, tert-butyl substitutions in spirocycles enhance metabolic resistance .

Q. How can contradictory data on the compound’s solubility and crystallinity be resolved?

  • Methodological Answer :

  • Polymorph screening : Use solvent-drop grinding or high-throughput crystallization to identify stable polymorphs. Compare DSC/TGA thermograms and PXRD patterns.
  • Co-crystallization : Co-formers like succinic acid or nicotinamide may improve solubility, as shown for structurally related hydrochlorides .

Data Contradiction Analysis

Q. Why do enzymatic synthesis yields of (7R,8S)-configured products vary across studies?

  • Resolution : Variability arises from:

  • Enzyme source : Cell-free extracts from Eucommia ulmoides vs. recombinant enzymes may differ in catalytic efficiency .
  • Reaction conditions : Substrate concentration, pH, and cofactors (e.g., H2O2H_2O_2 levels) impact enantioselectivity. Optimize using Design of Experiments (DoE) .

Q. Discrepancies in reported 1H^1H-NMR shifts for the spirocyclic core: How to validate assignments?

  • Resolution :

  • 2D-NMR : Use HSQC and NOESY to resolve overlapping signals. Compare with X-ray-derived dihedral angles to confirm spatial proximity of protons .
  • Isotopic labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to simplify spectral interpretation .

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